(2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide
Overview
Description
The compound is a derivative of 2-Chlorobenzyl chloride , which is a colorless to light yellow liquid . It seems to have a tetrahydrofuran group and an amine group attached, which could potentially alter its properties significantly.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzyl, tetrahydrofuran, and amine groups. The 2-Chlorobenzyl chloride component has a molecular formula of C7H6Cl2 .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of the benzyl, tetrahydrofuran, and amine groups. For instance, the benzyl group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its components. The 2-Chlorobenzyl chloride component is a liquid at room temperature with a boiling point of 213-214 °C .Scientific Research Applications
Enantioselective Synthesis of Furan-2-yl Amines and Amino Acids : A new method for the enantioselective synthesis of furan-2-yl amines, which are structurally related to (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, has been developed. This synthesis involves the reduction of O-benzyl furan-2-yl ketone oximes, leading to chiral amines. This process is significant for creating amino acids from the furan ring in high yields (Demir et al., 2003).
Structural Characterization of Furan-Substituted Benzimidazoles : Research on the structure of various furan-substituted benzimidazoles, which share structural similarities with this compound, highlights intricate molecular interactions. These include π-π and C-H···π interactions, fundamental for understanding the chemical behavior of these compounds (Geiger et al., 2014).
Synthetic Applications of 2-Chlorotetrahydrofuran : The study explores how 2-chlorotetrahydrofuran, a component structurally related to the compound , can be used to protect alcohols as tetrahydro-2-furanyl ethers. This protection strategy is useful in organic synthesis, as it allows for controlled reactivity of the hydroxyl group (Kruse et al., 2010).
Molecular Structures of Benzimidazole Derivatives : Research on the structural properties of benzimidazole derivatives, which have a structural resemblance to this compound, provides insights into their potential biological activities. This includes understanding their interactions with biological molecules, which could be relevant for pharmaceutical applications (Abdel Ghani & Mansour, 2012).
Amination and Hydroamination Reactions : A study on the amination and hydroamination of furan-2-ones, closely related to this compound, reveals the reaction conditions that lead to the destruction of the furan ring. This research is crucial for understanding the chemical reactivity and potential applications of furan-based compounds (Morozova et al., 1994).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.BrH/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJGYNBFUUELJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC=CC=C2Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49640751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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